![molecular formula C13H12N2 B3357338 7H-Pyrrolo[2,3-h]quinoline, 8-ethyl- CAS No. 72395-24-5](/img/structure/B3357338.png)
7H-Pyrrolo[2,3-h]quinoline, 8-ethyl-
Descripción general
Descripción
7H-Pyrrolo[2,3-h]quinoline, 8-ethyl- is a nitrogen-containing heterocyclic compound. This compound is part of the pyrroloquinoline family, which is known for its diverse biological activities and functional properties. The structure of 7H-Pyrrolo[2,3-h]quinoline, 8-ethyl- includes a fused pyrrole and quinoline ring system, with an ethyl group attached at the 8th position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7H-Pyrrolo[2,3-h]quinoline, 8-ethyl- can be achieved through various synthetic routes. One common method involves the use of aza-Nazarov cyclization, where an α,β-unsaturated isoquinoline ketone reacts with a sulfonamide under acidic conditions . Another approach is the Friedländer condensation, which involves the reaction of an o-aminoaryl ketone with an α-methylene ketone .
Industrial Production Methods
Industrial production of 7H-Pyrrolo[2,3-h]quinoline, 8-ethyl- typically employs metal-free catalytic systems. For instance, a one-pot synthesis using organocatalyzed tandem reactions has been developed. This method involves the sequential catalysis by an amine and a heterocyclic carbene, followed by cycloaddition and aromatization steps .
Análisis De Reacciones Químicas
Types of Reactions
7H-Pyrrolo[2,3-h]quinoline, 8-ethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like (diacetoxyiodo)benzene.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts.
Substitution: Electrophilic substitution reactions are common, especially at the quinoline ring.
Common Reagents and Conditions
Oxidation: (Diacetoxyiodo)benzene in the presence of a base like 4-dimethylaminopyridine.
Reduction: Hydrogenation using palladium on carbon as a catalyst.
Substitution: Electrophilic reagents such as halogens or nitro groups under acidic conditions.
Major Products
The major products formed from these reactions include various substituted derivatives of 7H-Pyrrolo[2,3-h]quinoline, 8-ethyl-, which can exhibit different biological activities and functional properties .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 7H-Pyrrolo[2,3-h]quinoline, 8-ethyl- involves its interaction with various molecular targets and pathways. For instance, it can inhibit hypoxia-inducible factor-α transactivation, which is crucial in cancer cell survival under low oxygen conditions . Additionally, it can act as a radical scavenger, protecting cells from oxidative stress .
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolo[1,2-a]quinoline: Similar in structure but differs in the position of the nitrogen atom.
Pyrazoloquinoline: Contains a pyrazole ring instead of a pyrrole ring.
Indolizine: Another nitrogen-containing heterocycle with a different ring fusion pattern
Uniqueness
7H-Pyrrolo[2,3-h]quinoline, 8-ethyl- stands out due to its unique substitution pattern and the presence of an ethyl group at the 8th position, which can influence its biological activity and functional properties. Its ability to undergo diverse chemical reactions and its wide range of applications in various fields make it a compound of significant interest in scientific research .
Propiedades
IUPAC Name |
8-ethyl-7H-pyrrolo[2,3-h]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2/c1-2-10-8-11-12(15-10)6-5-9-4-3-7-14-13(9)11/h3-8,15H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKXQYXXCLFLENR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(N1)C=CC3=C2N=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60358978 | |
| Record name | 7H-Pyrrolo[2,3-h]quinoline, 8-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60358978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72395-24-5 | |
| Record name | 7H-Pyrrolo[2,3-h]quinoline, 8-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60358978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


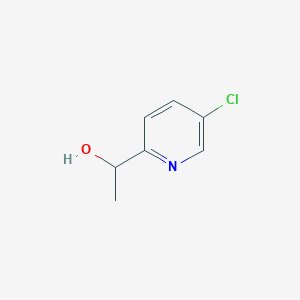
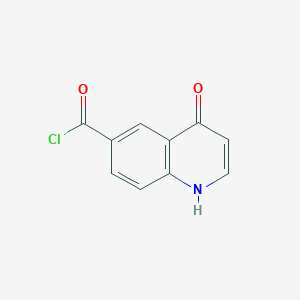
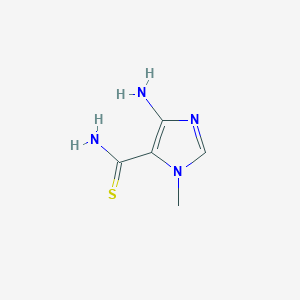

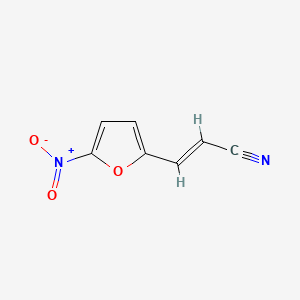
![7H-Cyclopenta[h]quinoline, 8,9-dihydro-](/img/structure/B3357296.png)
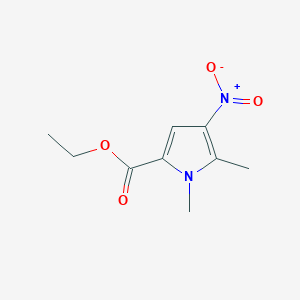
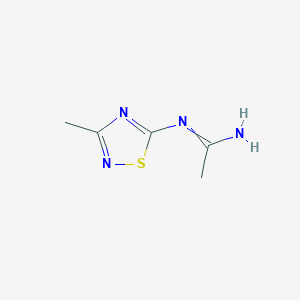
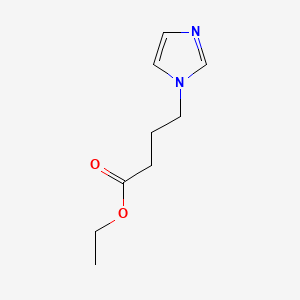
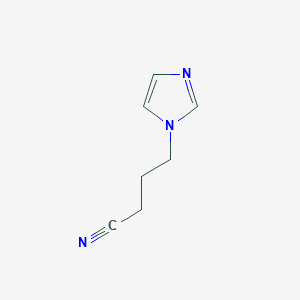
![zinc;chlorozinc(1+);[[diphenyl(trimethylsilylimino)-λ5-phosphanyl]methylidene-diphenyl-λ5-phosphanyl]-trimethylsilylazanide](/img/structure/B3357337.png)
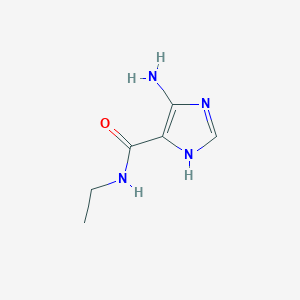
![1-(1H-benzo[d]imidazol-5-yl)urea](/img/structure/B3357368.png)
![3-Methylpyrido[1,2-a]benzimidazol-1(5H)-one](/img/structure/B3357371.png)
